molecular formula C22H22N2O3S B322326 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

Cat. No.: B322326
M. Wt: 394.5 g/mol
InChI Key: QOFQBWGXAHSAFN-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.5 g/mol. This compound is known for its unique structure, which includes a sulfonyl group attached to an aniline derivative and a benzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the aniline derivative. The synthetic route may include the following steps:

    Nitration and Reduction: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-3-nitroaniline, which is then reduced to 2,4-dimethylaniline.

    Sulfonylation: The aniline derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the sulfonylated intermediate.

    Coupling Reaction: The sulfonylated intermediate is coupled with 3-methylbenzoic acid or its derivative under appropriate conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) in inflammation.

    Modulating Signaling Pathways: The compound can modulate signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which plays a role in inflammation and cancer.

    Interacting with Receptors: It may interact with specific receptors on cell surfaces, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methylbenzamide: This compound has a similar structure but with a different position of the methyl group on the benzamide moiety.

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-4-methylbenzamide: Another similar compound with the methyl group in a different position on the benzamide moiety.

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-3-methylbenzoic acid: This compound has a carboxylic acid group instead of the benzamide moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H22N2O3S/c1-15-5-4-6-18(14-15)22(25)23-19-8-10-20(11-9-19)28(26,27)24-21-12-7-16(2)13-17(21)3/h4-14,24H,1-3H3,(H,23,25)

InChI Key

QOFQBWGXAHSAFN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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